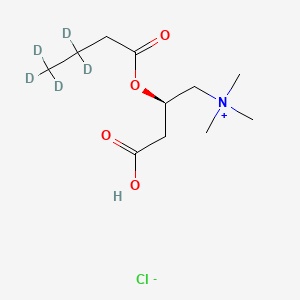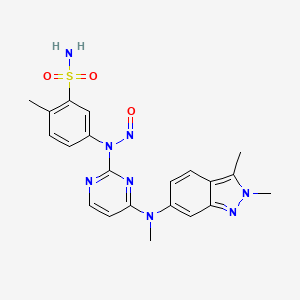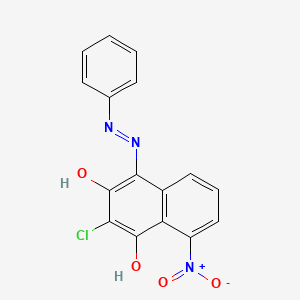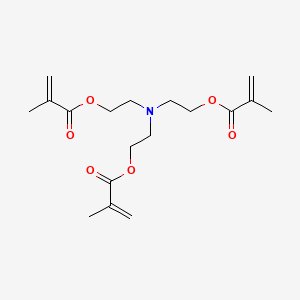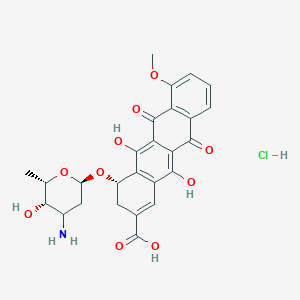
9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride involves multiple steps, starting from daunorubicin. The process typically includes:
Deacetylation: Removal of acetyl groups from daunorubicin.
Anhydro Formation: Formation of an anhydro compound by removing water molecules.
Carboxylation: Introduction of carboxyl groups to the molecule.
化学反応の分析
9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: Various substituents can be introduced to the molecule under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride has several scientific research applications:
Chemistry: Used as a reference material for impurity profiling in pharmaceutical research.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its potential antitumor properties and as a derivative of daunorubicin, which is used in cancer treatment.
Industry: Utilized in the quality control of pharmaceutical products to ensure the absence of impurities.
作用機序
The mechanism of action of 9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride is similar to that of daunorubicin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells .
類似化合物との比較
Similar compounds include other derivatives of daunorubicin and doxorubicin, such as:
Daunorubicin: The parent compound, widely used in cancer treatment.
Doxorubicin: Another anthracycline antibiotic with a broad antitumor spectrum.
Epirubicin: A derivative of doxorubicin with similar antitumor properties.
9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride is unique due to its specific structural modifications, which may impart distinct chemical and biological properties .
特性
分子式 |
C26H26ClNO10 |
|---|---|
分子量 |
547.9 g/mol |
IUPAC名 |
(4S)-4-[(2R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-3,4-dihydrotetracene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C26H25NO10.ClH/c1-9-21(28)13(27)8-16(36-9)37-15-7-10(26(33)34)6-12-18(15)25(32)20-19(23(12)30)22(29)11-4-3-5-14(35-2)17(11)24(20)31;/h3-6,9,13,15-16,21,28,30,32H,7-8,27H2,1-2H3,(H,33,34);1H/t9-,13?,15-,16-,21+;/m0./s1 |
InChIキー |
UHLOBAUHIGEWGN-JEJZPMIRSA-N |
異性体SMILES |
C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)O)N)O.Cl |
正規SMILES |
CC1C(C(CC(O1)OC2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)O)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


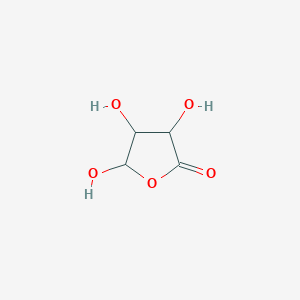
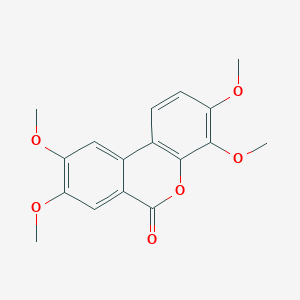
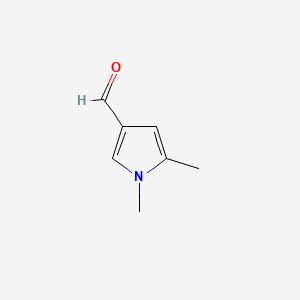
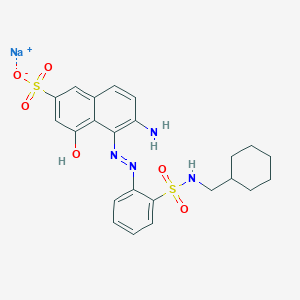
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)

